![molecular formula C16H21F2N3O3 B5503815 ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)

ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

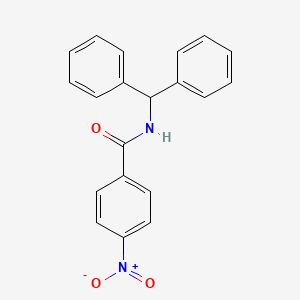

The synthesis of compounds related to "ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate" involves designing and creating derivatives based on specific scaffolds, like piperazine, to target biological activities. For example, derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine have been synthesized to explore their potential as insecticides, demonstrating the versatility of the piperazine scaffold in producing compounds with varied biological activities (Cai et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds showcases the significance of the piperazine ring and its derivatives in medicinal chemistry. For instance, the synthesis and structural analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate highlight the conformational aspects and hydrogen bonding patterns that could influence the compound's biological activity and interaction with biological targets (Kulkarni et al., 2016).

Chemical Reactions and Properties

The reactivity of the piperazine ring and its derivatives with various reagents leads to a multitude of chemical reactions, enabling the synthesis of a wide range of compounds. For example, the reaction of α-bromo enones with 1,2-diamines to form 3-trifluoromethylated piperazin-2-ones showcases the diversity of chemical transformations possible with piperazine derivatives, offering pathways to novel compounds with potential biological activities (Rulev et al., 2013).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. Studies on the crystal engineering of piperazine derivatives, like the 1,4-piperazine-2,5-diones, provide insights into the hydrogen-bond association and polymorphism, which are important for understanding the compound's stability and formulation (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of piperazine derivatives. For instance, the synthesis and antibacterial activity evaluation of novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates highlight the antimicrobial potential of these compounds, demonstrating their relevance in the development of new therapeutic agents (Sharma & Jain, 2008).

Wissenschaftliche Forschungsanwendungen

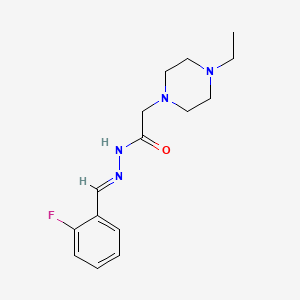

Microwave-assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized through microwave-assisted methods, leading to derivatives with antimicrobial, anti-lipase, and anti-urease activities. This research demonstrates the potential of such compounds in developing new therapeutic agents with specific biological actions (Başoğlu et al., 2013).

Antimicrobial Activity of 1,2,4-Triazol-3-one Derivatives

Derivatives obtained from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates were investigated for their antimicrobial activity, revealing that Mannich bases in particular showed promising results against various microorganisms, suggesting their utility in antibiotic development (Fandaklı et al., 2012).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Further studies on 1,2,4-triazole derivatives highlighted their good to moderate antimicrobial activities against several test microorganisms, underlining the significance of structural modifications in enhancing biological efficacy (Bektaş et al., 2010).

Decyclization of Ethyl Benzothiophene-carboxylates

Research on ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates demonstrated their reaction with secondary amines, including piperazine, yielding N,N′-disubstituted piperazine derivatives. This study provides insight into chemical transformations relevant for pharmaceutical chemistry (Vasileva et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-[3-(3,4-difluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O3/c1-2-24-16(23)21-9-7-20(8-10-21)6-5-15(22)19-12-3-4-13(17)14(18)11-12/h3-4,11H,2,5-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGAUQQEDVAFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)

![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)

![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)

![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)

![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)

![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)